molecular formula C10H11IN2OS B569264 4-(4-Methoxyphenyl) thiazol-2-ylamine HI CAS No. 114196-86-0

4-(4-Methoxyphenyl) thiazol-2-ylamine HI

Cat. No. B569264
CAS RN: 114196-86-0
M. Wt: 334.175
InChI Key: MZAVTBFBOAQANW-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl) thiazol-2-ylamine HI” is a chemical compound with the molecular formula C10H10N2OS . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in several studies . The chemical structures of these compounds were confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The molecular formula is C10H10N2OS, and it has an average mass of 206.264 Da and a monoisotopic mass of 206.051376 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H10N2OS and a molecular weight of 206.26 .

Mechanism of Action

Target of Action

The primary target of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The result is an increase in acetylcholine levels, which in turn enhances cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which plays a crucial role in memory and cognition .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this results in enhanced cholinergic transmission, which can have various effects depending on the specific cells and tissues involved. For example, in the brain, enhanced cholinergic transmission can improve memory and cognition .

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxyphenyl) thiazol-2-ylamine HI in lab experiments include its potent biological activity, high selectivity towards cancer cells and bacteria, and its ability to induce apoptosis. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI. One direction is the development of novel analogs of this compound with improved solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, the evaluation of the pharmacokinetic properties of this compound in vivo is necessary to determine its suitability for clinical use.

Synthesis Methods

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The synthetic method has been optimized to obtain high yields of the product with minimal side reactions.

Scientific Research Applications

The chemical compound 4-(4-Methoxyphenyl) thiazol-2-ylamine HI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria.

properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVTBFBOAQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655053
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114196-86-0
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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